molecular formula C12H11NO3 B1268559 3-(3-formyl-1H-indol-1-yl)propanoic acid CAS No. 59213-02-4

3-(3-formyl-1H-indol-1-yl)propanoic acid

Cat. No.: B1268559
CAS No.: 59213-02-4
M. Wt: 217.22 g/mol
InChI Key: JTZOWGOXFQNPPO-UHFFFAOYSA-N
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Description

3-(3-formyl-1H-indol-1-yl)propanoic acid is an organic compound with the molecular formula C12H11NO3. It is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological and clinical applications .

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.

Mode of Action

Indole derivatives are known to interact with their targets in a way that induces various biological activities . The exact nature of these interactions would depend on the specific target and the structural characteristics of the compound.

Biochemical Pathways

Indole derivatives are known to influence a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Given that indole derivatives are known to exhibit a broad spectrum of biological activities , it can be inferred that the compound may induce a variety of molecular and cellular changes.

Biochemical Analysis

Biochemical Properties

3-(3-formyl-1H-indol-1-yl)propanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to bind with high affinity to multiple receptors, which is crucial for developing new therapeutic agents . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the binding of the compound to its target molecules.

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of key signaling pathways, such as the MAPK and PI3K/Akt pathways, which are involved in cell proliferation, differentiation, and survival . Additionally, this compound may alter the expression of specific genes, leading to changes in cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with various biomolecules. It can bind to enzymes, leading to their inhibition or activation. For instance, indole derivatives have been shown to inhibit the activity of certain enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo degradation under certain conditions, leading to the formation of inactive or less active metabolites . Long-term exposure to this compound may result in sustained changes in cellular function, including alterations in cell signaling and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory and anticancer activities . At high doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive metabolites. For example, indole derivatives are known to be metabolized by cytochrome P450 enzymes, which play a crucial role in their biotransformation . The metabolic flux and levels of metabolites can be influenced by the presence of this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . For instance, indole derivatives can be transported across cell membranes by organic anion transporters, which facilitate their uptake and distribution within cells.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, indole derivatives can localize to the mitochondria, where they may exert their effects on cellular respiration and energy production.

Preparation Methods

Chemical Reactions Analysis

3-(3-formyl-1H-indol-1-yl)propanoic acid undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acidic or basic catalysts for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-(3-formyl-1H-indol-1-yl)propanoic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.

    Biology: Indole derivatives, including this compound, are studied for their role in cell biology and their potential as biologically active compounds.

    Medicine: Indole derivatives have shown promise in the treatment of cancer, microbial infections, and various disorders.

    Industry: This compound is used in the development of pharmaceuticals and other industrial applications.

Comparison with Similar Compounds

3-(3-formyl-1H-indol-1-yl)propanoic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the presence of the formyl group, which imparts distinct chemical and biological properties compared to other indole derivatives .

Properties

IUPAC Name

3-(3-formylindol-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c14-8-9-7-13(6-5-12(15)16)11-4-2-1-3-10(9)11/h1-4,7-8H,5-6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTZOWGOXFQNPPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CCC(=O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90356583
Record name 3-(3-formyl-1H-indol-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90356583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59213-02-4
Record name 3-(3-formyl-1H-indol-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90356583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3-Formyl-1H-indol-1-yl)propanoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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